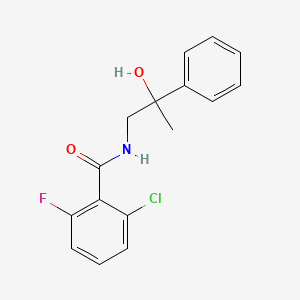

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide

説明

2-Chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a branched 2-hydroxy-2-phenylpropyl side chain.

特性

IUPAC Name |

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2/c1-16(21,11-6-3-2-4-7-11)10-19-15(20)14-12(17)8-5-9-13(14)18/h2-9,21H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPPVRUCSMRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and 2-hydroxy-2-phenylpropylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-2-phenylpropylamine in an appropriate solvent like dichloromethane, under cooling conditions to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pH control to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alkane.

科学的研究の応用

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.

Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

作用機序

The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The chloro and fluoro substituents can enhance the compound’s stability and binding affinity.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its 2-hydroxy-2-phenylpropyl substituent , which distinguishes it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Note: Activity inferred from structural analogs; empirical data required for confirmation.

Substituent-Driven Activity Trends

- Hydrophobic vs. However, its solubility may be lower than carboxy-substituted derivatives (e.g., 67% HAT inhibitors in ) due to the absence of ionizable groups. Halogen Effects: The chloro-fluoro substitution on the benzamide core is conserved in multiple analogs (e.g., ), suggesting a role in electronic stabilization or halogen bonding with biological targets.

HAT Modulation :

- Carboxy-substituted benzamides (e.g., compound 8, 9 in ) exhibit moderate HAT inhibition (~66–72%), while ethoxy-pentadecyl analogs (e.g., CTB) paradoxically activate p300 HAT . The target compound’s hydroxyl group may mimic hydrogen-bonding interactions of carboxylates but with reduced acidity, possibly altering inhibitory efficacy.

Physicochemical and Pharmacokinetic Considerations

Solubility and Permeability

- The hydroxyl group improves water solubility relative to alkyl-chain analogs (e.g., compound 10 in ) but less effectively than carboxylic acids.

- The phenyl moiety may enhance membrane permeability via lipophilic interactions, a feature exploited in cell-permeable HAT inhibitors like cyanobenzamide derivatives .

Metabolic Stability

- The branched alkyl chain in the target compound could reduce metabolic degradation compared to linear chains (e.g., hexanoylamino groups in ), as branching often impedes cytochrome P450 oxidation.

生物活性

2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 307.74 g/mol

- CAS Number : 1351607-16-3

The compound features a chloro and fluoro substituent on the benzene ring, which may influence its biological interactions and pharmacokinetic properties.

Enzyme Inhibition

One of the primary areas of research regarding 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is its potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibition of these enzymes is a therapeutic strategy in managing Alzheimer's disease (AD), where AChE activity is often compromised and BChE activity is elevated.

Table 1: Cholinesterase Inhibition Activity

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|

| 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide | TBD | TBD | |

| Galantamine | 40 | 30 | |

| Donepezil | 50 | 20 |

Note: TBD indicates that specific values for the compound are yet to be determined.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals, thus providing neuroprotective effects which are beneficial in neurodegenerative disorders.

The proposed mechanism by which 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide exerts its biological effects involves:

- Binding to Active Sites : The compound likely interacts with the active sites of AChE and BChE, inhibiting their enzymatic activity.

- Modulation of Cholinergic Transmission : By inhibiting these enzymes, the compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.

- Antioxidant Mechanism : The hydroxyl group may facilitate electron donation to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of similar compounds in treating cognitive decline associated with Alzheimer’s disease:

- Study on AChE/BChE Inhibition : A comparative study found that compounds structurally related to 2-chloro-6-fluoro-N-(2-hydroxy-2-phenylpropyl)benzamide showed significant inhibition of both AChE and BChE, suggesting potential for development as dual inhibitors for AD treatment .

- Antioxidant Potential : Another study demonstrated that derivatives with similar functional groups exhibited considerable antioxidant activity, indicating that modifications to the benzamide core could enhance neuroprotective properties .

- Therapeutic Applications : Investigations into the therapeutic applications highlighted its potential use not only in neurodegenerative diseases but also in conditions characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。